molecular formula C15H13ClN2OS B2453576 N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 182128-49-0

N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No. B2453576
CAS RN: 182128-49-0
M. Wt: 304.79
InChI Key: YVBGSQBWLWNTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include details of the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties .

Scientific Research Applications

Molecular Structure Analysis

Research has been conducted on the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives. These studies highlight the importance of intramolecular hydrogen bonds in stabilizing the structures of these compounds, which is relevant for understanding their chemical behavior and potential applications (Siddiqui et al., 2008).

Synthesis Methods

Significant research has been done on the synthesis of various derivatives of benzothiazines, including N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide. This includes exploring different reaction pathways and the formation of specific molecular structures. For example, Kozminykh et al. (2002) describe the synthesis of regioisomeric benzothiazinones, which contributes to a broader understanding of the synthetic routes for such compounds (Kozminykh, Igidov, & Kozminykh, 2002).

Potential Analgesic Applications

There is research indicating the potential analgesic properties of N-alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide. These studies suggest that these compounds could be promising candidates for new analgesics (Ukrainets et al., 2022).

Biological Activities

The enantiomorphic forms of structurally similar benzothiazine derivatives have been found to exhibit different biological activities, with one form showing high analgesic activity and the other demonstrating significant anti-inflammatory properties. This highlights the potential for diverse applications of such compounds in the pharmaceutical field (Shishkina et al., 2020).

Mechanism of Action

This is typically used in the context of drugs or bioactive compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties .

properties

IUPAC Name

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-4-3-5-12(10-11)17-15(19)18-8-9-20-14-7-2-1-6-13(14)18/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBGSQBWLWNTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.